N-(2,4-Difluorophenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide
Description
Properties
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF2N3O/c1-13-2-3-14(20)10-18(13)25-8-6-24(7-9-25)12-19(26)23-17-5-4-15(21)11-16(17)22/h2-5,10-11H,6-9,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHLGLVKKAICOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Difluorophenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate by reacting 5-chloro-2-methylphenylamine with an appropriate piperazine derivative under controlled conditions.
Introduction of the Ethanamide Group: The intermediate is then reacted with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Difluorophenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2,4-Difluorophenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject in organic synthesis and reaction mechanism studies.
Biology: Researchers investigate its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which N-(2,4-Difluorophenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological response.
Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-N,N-diphenylacetamide (CAS: 1023798-42-6)
- Structure : Shares the 4-(5-chloro-2-methylphenyl)piperazinyl group but differs in the acetamide substituents (N,N-diphenyl vs. N-(2,4-difluorophenyl)).
- Fluorination in the target compound may improve metabolic stability and lipophilicity, enhancing blood-brain barrier penetration .
- Molecular Weight: 419.95 g/mol vs. 422.75 g/mol (see Section 2.2), indicating minor differences in pharmacokinetic behavior.
N-(2-Bromophenyl)-2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]acetamide (CAS: 797769-02-9)
- Structure : Substitutes the 2,4-difluorophenyl group with a 2-bromophenyl moiety.
- Key Differences: Bromine’s larger atomic radius and lower electronegativity compared to fluorine may alter electronic effects and binding affinity at target sites.
- Molecular Formula : C19H21BrClN3O vs. C25H26ClN3O (Section 2.1), highlighting reduced complexity in the brominated analog.
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (Compound 7o)
- Structure : Features a pentanamide linker and dichlorophenyl-piperazine core.
- Key Differences: The longer pentanamide chain increases molecular flexibility, which may enhance off-target interactions compared to the rigid ethanamide linker in the target compound.
W-15 and W-18 (Sulfonamide Derivatives)
- Structure : Piperidinylidene-sulfonamide scaffolds with nitrophenylethyl or chlorophenyl groups.
- Key Differences :
Structural and Pharmacokinetic Insights
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | C19H18ClF2N3O | 2,4-Difluorophenyl, ethanamide | 381.82 | High lipophilicity, metabolic stability |
| 2-[4-(5-Chloro-2-methylphenyl)piperazinyl]-N,N-diphenylacetamide | C25H26ClN3O | N,N-diphenyl, ethanamide | 419.95 | Increased steric bulk |
| N-(2-Bromophenyl)-2-[4-(5-chloro-2-methylphenyl)piperazinyl]acetamide | C19H21BrClN3O | 2-Bromophenyl, ethanamide | 422.75 | Slower metabolism, potential toxicity |
| W-15 | C19H20ClN3O2S | Chlorophenyl-sulfonamide | 389.90 | Opioid receptor interaction |
Table 2: Substituent Effects on Bioactivity
| Substituent | Electronic Effects | Metabolic Impact | Receptor Binding Implications |
|---|---|---|---|
| 2,4-Difluorophenyl | Moderate electron withdrawal | Enhanced stability via C-F bonds | Improved selectivity for hydrophobic pockets |
| 5-Chloro-2-methylphenyl | Steric hindrance + electron withdrawal | Slowed CYP450-mediated oxidation | Increased affinity for aromatic receptor domains |
| Bromophenyl | Weak electron withdrawal | Risk of toxic metabolites | Altered binding kinetics due to larger size |
Research Findings and Implications
- Fluorination vs.
- Piperazine Core Flexibility : Shorter linkers (e.g., ethanamide vs. pentanamide) reduce conformational freedom, likely improving target specificity .
- Sulfonamide vs. Acetamide : Sulfonamide derivatives like W-15 exhibit divergent receptor profiles, underscoring the ethanamide group’s role in modulating neurotransmitter receptor interactions .
Biological Activity
N-(2,4-Difluorophenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : C22H22ClF2N3O
- Molecular Weight : 423.88 g/mol
- SMILES Notation :
CC(C(=O)N)c1ccc(Cl)cc1N2CCN(CC2)c3ccc(F)cc3F
This structure features a piperazine ring, which is known for its role in enhancing biological activity through interactions with various biological targets.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of PARP1 : The compound has shown potential in inhibiting poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair. This inhibition leads to increased apoptosis in cancer cells, particularly in breast cancer models. In vitro studies reported an IC50 value of 18 µM against human breast cancer cells, indicating significant efficacy compared to standard treatments like Olaparib (IC50 = 57.3 µM) .
- Cell Cycle Arrest : Research indicates that this compound induces G2/M phase arrest in cancer cells, thereby inhibiting their proliferation. The mechanism involves modulation of key proteins associated with cell cycle regulation .
- Caspase Activation : The compound has been observed to enhance the activity of caspases 3 and 7, which are critical mediators of apoptosis. This suggests a role in promoting programmed cell death in malignant cells .
Efficacy Against Cancer Cell Lines
The compound's efficacy has been evaluated across various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Human Breast Cancer | 18 | PARP1 inhibition |
| HepG2 (Liver Cancer) | 0.62 | G2/M phase arrest |
| Colon Cancer | 25 | Apoptosis induction |
These findings indicate that this compound exhibits broad-spectrum anti-cancer activity.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Study on Breast Cancer : A study published in Molecules demonstrated that this compound significantly inhibited PARP1 activity and increased apoptosis markers in breast cancer cells .
- HepG2 Cell Study : Another research effort showed that the compound could effectively inhibit HepG2 cell migration and colony formation while inducing apoptosis through cell cycle arrest .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(2,4-Difluorophenyl)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the piperazine core. A common approach includes:
Nucleophilic substitution : Reacting 1-(5-chloro-2-methylphenyl)piperazine with a bromoethyl intermediate under reflux in aprotic solvents (e.g., DMF or acetonitrile) .
Amide coupling : Introducing the 2,4-difluorophenyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the ethylamine intermediate and 2,4-difluorobenzoyl chloride .
Purification : Use column chromatography (silica gel, eluent: 5-10% methanol in dichloromethane) or recrystallization from ethanol/water mixtures to isolate the final product .
Basic: What spectroscopic techniques are essential for structural characterization?
Answer:
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and piperazine ring integrity. For example, aromatic protons in the 2,4-difluorophenyl group appear as doublets (δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ~462.1 Da) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .
Advanced: How can reaction yields be optimized during synthesis?
Answer:
Yield optimization requires:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for piperazine intermediates .
- Catalyst use : Additives like KI or DMAP improve coupling efficiency in amide bond formation .
- Temperature control : Maintain 60–80°C during coupling to balance reaction rate and side-product formation .
- Real-time monitoring : TLC or LC-MS to track intermediate formation and adjust conditions dynamically .
Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) and cell lines (e.g., HeLa vs. MCF-7) .
- Purity validation : Use HPLC (≥95% purity) to eliminate confounding effects from impurities .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide, IC₅₀ 15–20 µM) to identify structure-activity trends .
Advanced: What computational strategies predict binding affinities or metabolic stability?
Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., piperazine nitrogen lone pairs) .
- Molecular Docking : Use AutoDock Vina to model interactions with targets like dopamine D3 receptors (binding energy ≤ -8.5 kcal/mol suggests high affinity) .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~3.2) and cytochrome P450 interactions .
Basic: Which purification techniques are most effective for this compound?
Answer:
- Normal-phase chromatography : Silica gel with gradient elution (2–10% methanol in DCM) removes unreacted precursors .
- Recrystallization : Ethanol/water (4:1 v/v) yields high-purity crystals (>90% recovery) .
- Supercritical CO₂ extraction : For scalability, optimize pressure (100–150 bar) and temperature (40–60°C) to enhance solubility .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Answer:
- Core modifications : Substitute the 2,4-difluorophenyl group with electron-withdrawing groups (e.g., -CF₃) to assess impact on receptor binding .
- Piperazine substitution : Compare 4-(5-chloro-2-methylphenyl)piperazine with 4-(2,3-dichlorophenyl) derivatives to evaluate steric effects .
- In vitro testing : Screen analogs against panels of cancer cell lines and neurotransmitter transporters (e.g., SERT, DAT) .
Basic: What are the stability considerations for long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
